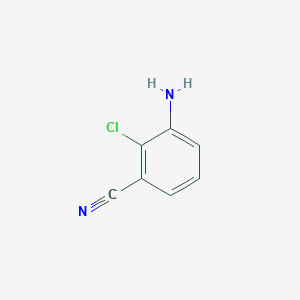

3-Amino-2-chlorobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

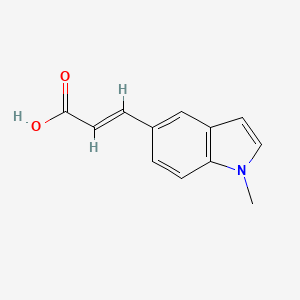

3-Amino-2-chlorobenzonitrile is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-chlorobenzonitrile, a similar compound, is achieved industrially by the ammoxidation of 2-chlorotoluene . A one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation has also been reported .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom and a nitrile group attached to it . The exact structure and properties can be further analyzed using techniques such as XRD, FT-IR, TPR, UV-Vis DRS, and NH3-TPD .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .作用機序

Target of Action

It’s known that benzonitriles, the class of compounds to which 3-amino-2-chlorobenzonitrile belongs, often interact with various enzymes and receptors in the body .

Mode of Action

Benzonitriles typically act by binding to their target proteins, thereby modulating their activity . The presence of the amino and chloro groups on the benzene ring of this compound likely influences its binding affinity and selectivity for its targets.

Biochemical Pathways

Benzonitriles can participate in various biochemical reactions, including nucleophilic substitution and oxidation .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It’s also predicted to inhibit CYP1A2 and CYP3A4, two important enzymes involved in drug metabolism .

Result of Action

Based on its structural similarity to other benzonitriles, it may exert its effects by modulating the activity of its target proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature and light exposure . Its efficacy and action could also be influenced by factors such as pH and the presence of other substances that can interact with it.

実験室実験の利点と制限

The advantages of using 3-Amino-2-chlorobenzonitrile in the laboratory include its high reactivity and its ability to be used in a variety of experiments. However, it also has some limitations, such as its potential to cause irritation to the skin and eyes, as well as its potential to cause respiratory irritation. It is important to take all necessary safety precautions when handling this compound in the laboratory.

将来の方向性

3-Amino-2-chlorobenzonitrile has a wide range of potential applications and future directions. It can be used in the development of new drugs and therapeutic agents, as well as in the synthesis of novel compounds. It can also be used in the study of reaction mechanisms and the characterization of new compounds. Additionally, it could be used in the development of new catalysts and the study of enzyme inhibition. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.

合成法

3-Amino-2-chlorobenzonitrile can be synthesized in a variety of ways, including the use of an acid-catalyzed reaction of 2-chlorobenzonitrile with an amine. In this reaction, the amine reacts with the 2-chlorobenzonitrile to form this compound as the product. This reaction can be carried out in the presence of an acid catalyst, such as hydrochloric acid, and can be carried out at room temperature.

科学的研究の応用

3-Amino-2-chlorobenzonitrile has a variety of applications in the field of scientific research. It can be used to synthesize various other compounds, such as quinolines, pyridines, and pyrimidines. It can also be used in the laboratory for various experiments, such as the synthesis of novel compounds, the study of reaction mechanisms, and the characterization of new compounds.

Safety and Hazards

This compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, the area should be ventilated, and all sources of ignition should be removed .

特性

IUPAC Name |

3-amino-2-chlorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSNZALDJKNFPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2624200.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide](/img/structure/B2624205.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2624213.png)

![4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2624220.png)